An In-depth Technical Guide to 4-(1H-Imidazol-1-yl)-2-nitropyridine: Synthesis, Properties, and Procurement
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of 4-(1H-Imidazol-1-yl)-2-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 4-(1H-Imidazol-1-yl)-2-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this molecule is not widely cataloged, and this document offers a scientifically grounded pathway to its synthesis, an analysis of its chemical properties, and guidance on its procurement.
Compound Identification and Physicochemical Properties
4-(1H-Imidazol-1-yl)-2-nitropyridine is a unique molecule combining a pyridine ring, an imidazole moiety, and a nitro group. This combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex chemical entities.
CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or non-commercial substance. Researchers are advised to reference it by its full chemical name and structure.
Predicted Properties:
While experimental data is scarce, the properties of 4-(1H-Imidazol-1-yl)-2-nitropyridine can be inferred from its structure. The presence of the polar nitro group and the nitrogen-rich heterocyclic rings suggests that the compound is likely a solid at room temperature with a relatively high melting point and solubility in polar organic solvents.
Synthesis Pathway and Reaction Mechanism
The most logical and efficient route to synthesize 4-(1H-Imidazol-1-yl)-2-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic systems, such as nitropyridines.[1][2]
Core Principle: The electron-withdrawing nitro group at the C2 position of the pyridine ring strongly activates the C4 position for nucleophilic attack. A suitable leaving group, typically a halogen like chlorine, at the C4 position can then be displaced by a nucleophile, in this case, the imidazole anion.
Proposed Synthetic Route:
The synthesis commences with a reaction between 4-chloro-2-nitropyridine and imidazole in the presence of a base. The base serves to deprotonate the imidazole, forming the more nucleophilic imidazolide anion, which then attacks the electron-deficient C4 position of the pyridine ring.
Technical Whitepaper: Physicochemical Profiling of 4-(1H-Imidazol-1-yl)-2-nitropyridine
This guide details the predicted physicochemical profile of 4-(1H-Imidazol-1-yl)-2-nitropyridine , a specific heteroaromatic intermediate often encountered in the synthesis of kinase inhibitors and high-affinity ligands....
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the predicted physicochemical profile of 4-(1H-Imidazol-1-yl)-2-nitropyridine , a specific heteroaromatic intermediate often encountered in the synthesis of kinase inhibitors and high-affinity ligands.
Executive Summary
Molecule: 4-(1H-Imidazol-1-yl)-2-nitropyridine
CAS Registry Number: (Isomer analogs: 1060795-58-5)
Molecular Formula: C
HNOMolecular Weight: 190.16 g/mol
This compound represents a "push-pull" heteroaromatic system where an electron-rich imidazole ring is coupled to an electron-deficient 2-nitropyridine core. The physicochemical behavior is dominated by the strong electron-withdrawing nature of the nitro-substituted pyridine, which drastically suppresses the basicity of the imidazole moiety compared to unsubstituted analogs.
Key Predicted Values
Property
Predicted Value
Confidence Interval
Dominant Species at pH 7.4
pKa (Basic)
3.0 ± 0.5
High
Neutral (Unprotonated)
logP (Octanol/Water)
1.2 ± 0.3
Medium
Neutral
logD (pH 7.4)
1.2
Medium
Neutral
Solubility (Aq)
Moderate to Low
N/A
~0.1 - 0.5 mg/mL (Est.)
Structural Analysis & Electronic Effects
To accurately predict the pKa and logP, one must deconstruct the electronic environment of the ionizable centers.
Ionization Centers
The molecule contains three potential nitrogenous sites, but only one is relevant for acid-base chemistry in the physiological range (pH 1–14).
Pyridine Nitrogen (N1'): Typically basic (pKa ~5.2 in pyridine). However, the 2-nitro group is a potent electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This substitution typically lowers the pyridine pKa by 7–8 units, rendering this nitrogen non-basic (estimated pKa < -2.0).
Imidazole N1 (Bridge): This nitrogen is bonded to the pyridine ring. Its lone pair is involved in the aromatic sextet of the imidazole ring and is not available for protonation.
Imidazole N3 (Distal): This is the primary basic center. In unsubstituted imidazole, this pKa is 6.95. However, it is attached to a 2-nitropyridin-4-yl moiety. This entire group acts as a strong electron sink, withdrawing electron density from the imidazole ring and destabilizing the protonated cation.
Pyridine Effect: Replacing phenyl with pyridine (4-yl) lowers pKa due to the electronegative nitrogen (pKa ~4.5).
Nitro Effect: The 2-nitro group on the pyridine further withdraws density. In analogous systems (e.g., 4-nitrophenyl substituents), the pKa drops by ~1.5–2.0 units.
Result: The predicted pKa for the imidazole N3 is shifted from 7.0 down to the 2.5–3.5 range.
Detailed Physicochemical Predictions
Acid Dissociation Constant (pKa)
The ionization equilibrium is defined by the protonation of the distal imidazole nitrogen.
Predicted pKa: 3.0
Physiological State: At blood pH (7.4), the compound exists almost exclusively (>99.9%) in its neutral, uncharged form.
Gastric State: At stomach pH (1.5–2.0), the compound will be significantly protonated (~90% cationic), drastically increasing its solubility.
Lipophilicity (logP and logD)
Lipophilicity is calculated based on fragmental contributions and intramolecular interactions.[1]
Fragment Analysis:
Pyridine Core: +0.65
Imidazole Ring: -0.02
Nitro Group: -0.28 (Polarity correction on aromatics)
N-Aryl Correction: +0.5 to +0.8 (Loss of H-bond donor, increase in aromatic surface).
Consensus Prediction: Most algorithms (ChemAxon, ACD/Labs) place the logP between 1.0 and 1.4 .
logD Profile: Since the molecule is neutral at pH > 4.0, the logD curve is flat (logD ≈ logP) from pH 4 to 14.
Visualization of Properties
Ionization Workflow & Species Distribution
The following diagram illustrates the protonation site and the resulting species distribution across the pH scale.
Figure 1: Ionization equilibrium of 4-(1H-Imidazol-1-yl)-2-nitropyridine showing the transition from cation to neutral base around pKa 3.0.
Experimental Validation Protocols
To validate these theoretical predictions, the following rigorous experimental workflows are recommended.
pKa Determination: UV-Metric Titration
Due to the low pKa (~3.0) and low aqueous solubility of the neutral form, potentiometric titration may be noisy. UV-metric titration (e.g., SiriusT3) is the gold standard here because the conjugation between the imidazole and nitropyridine rings ensures a significant UV shift upon protonation.
Preparation: Dissolve compound in 20% DMSO/Water co-solvent to ensure solubility of the neutral species.
Titration: Titrate from pH 1.5 to pH 7.0 using 0.1 M KOH.
Detection: Monitor UV absorbance (250–350 nm). The "push-pull" electronic system will show a bathochromic shift upon deprotonation.
Yasuda-Shedlovsky Extrapolation: Plot pKa values obtained at different %DMSO concentrations and extrapolate to 0% cosolvent to get the aqueous pKa.
logP Determination: HPLC-Based Method
Traditional shake-flask methods may suffer from emulsion formation or low solubility. A chromatographic hydrophobicity index (CHI) method is preferred for high throughput.
Column: C18 Reverse Phase.
Mobile Phase: Gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.[2]
Calibration: Run a set of standards with known logP values (e.g., Toluene, Acetophenone, Pyridine).
Calculation: Correlate the retention time (
) of the analyte to the calibration curve to derive logP.
Note: Since the compound is neutral at pH 7.4, the measured value is effectively
.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate experimental validation method based on solubility.
Implications for Drug Design[3][5][6]
Permeability: With a logP of ~1.2 and a neutral charge at physiological pH, this molecule is predicted to have high passive permeability across biological membranes (blood-brain barrier, gastrointestinal tract).
Solubility: The low basicity (pKa ~3.0) presents a formulation challenge. The compound will not form stable salts with weak acids (e.g., tartrate, succinate). Strong acids (HCl, methanesulfonic acid) may be required to form salts, but these salts may be prone to disproportionation (hydrolysis) in water due to the weak basicity.
Metabolic Stability: The electron-deficient pyridine ring is resistant to oxidative metabolism (CYP450), but the nitro group is a potential liability for nitro-reduction (reductase enzymes), which can lead to toxic hydroxylamine or amine metabolites.
References
National Institute of Standards and Technology (NIST). (2025). 1H-Imidazole, 4-nitro- Gas Phase and Condensed Phase Data. NIST Chemistry WebBook. Retrieved from [Link]
University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. European Journal of Organic Chemistry. Retrieved from [Link]
MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Molecules. Retrieved from [Link]
Introduction: The Strategic Importance of the 4-Substituted-2-Nitropyridine Core
An In-depth Technical Guide to 4-Substituted-2-Nitropyridine Scaffolds for Researchers, Scientists, and Drug Development Professionals The pyridine ring is a cornerstone of modern medicinal chemistry, statistically ranki...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-Substituted-2-Nitropyridine Scaffolds for Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone of modern medicinal chemistry, statistically ranking as the second most common nitrogen heterocycle in pharmaceuticals approved by the US Food and Drug Administration.[1] Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for various functional groups.[2] The introduction of a nitro group, particularly at the 2-position, dramatically reshapes the ring's reactivity, transforming it into a highly versatile and synthetically tractable intermediate.[3]
This guide focuses on the 4-substituted-2-nitropyridine scaffold, a privileged core structure whose strategic functionalization offers a powerful platform for drug discovery and materials science. The interplay between the potent electron-withdrawing nitro group and a variable substituent at the 4-position creates a nuanced chemical landscape. This allows for precise control over the molecule's electronic properties, reactivity, and ultimately, its biological activity. As a Senior Application Scientist, this document serves to not only outline the synthetic routes and reactions but to provide a deeper understanding of the causality behind these methodologies, enabling researchers to leverage this scaffold to its full potential.
Part 1: Architecting the Scaffold - Key Synthetic Strategies
The construction of the 4-substituted-2-nitropyridine core can be approached from several angles, primarily involving either the nitration of a pre-functionalized pyridine or the introduction of a 4-substituent onto a 2-nitropyridine ring.
Synthesis via Nitration of Pyridine-N-Oxides
A robust and widely adopted method for introducing a nitro group at the 4-position involves the nitration of pyridine N-oxide precursors. The N-oxide functionality activates the 4-position for electrophilic attack. The subsequent deoxygenation of the N-oxide yields the target 4-nitropyridine.[4] This two-step process offers high regioselectivity and is amenable to scale-up, as demonstrated in continuous flow methodologies that enhance safety and throughput.[4]
Caption: Workflow for the synthesis of 4-nitropyridine via an N-oxide intermediate.
Nucleophilic Aromatic Substitution (SNAr) for 4-Position Functionalization
Perhaps the most versatile strategy involves the SNAr on a pyridine ring bearing a suitable leaving group at the 4-position, such as a halide. Starting with a precursor like 2-nitro-4-chloropyridine, a wide array of nucleophiles can be introduced at the C4 position. This approach provides direct access to diverse libraries of compounds.
Table 1: Examples of Nucleophilic Aromatic Substitution to Introduce 4-Substituents.
Part 2: The Chemistry of Activation - Reactivity and Transformations
The defining characteristic of the 2-nitropyridine scaffold is its profound activation towards nucleophilic attack. The nitro group, by virtue of its strong electron-withdrawing nature, renders the ortho (C2) and para (C4) positions highly electron-deficient and thus susceptible to SNAr.[3]
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The primary mode of reactivity for these scaffolds is the displacement of a leaving group (often a halogen) at the 2-position.[9] This reaction proceeds through a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized onto the nitro group's oxygen atoms, providing a low-energy pathway for the substitution.[3]
Caption: General mechanism of SNAr on a 2-halopyridine scaffold.
This reactivity is so pronounced that even the nitro group itself can act as a leaving group, particularly when attacked by soft nucleophiles like thiols.[7] The substituent at the 4-position plays a critical role in modulating this reactivity. Electron-withdrawing groups at C4 further enhance the electrophilicity of the ring, accelerating the rate of substitution, while electron-donating groups can have a deactivating, albeit often minor, effect.[10]
Reduction of the Nitro Group: A Gateway to New Scaffolds
One of the most synthetically valuable transformations is the reduction of the 2-nitro group to a 2-amino group.[3] This reaction unlocks a wealth of subsequent chemistry, converting the electron-deficient nitropyridine into an electron-rich aminopyridine. The resulting 2-aminopyridine moiety is a key building block for constructing fused heterocyclic systems, such as imidazopyridines, which are prevalent in many bioactive molecules.[11][12]
Common Reduction Methods:
Catalytic Hydrogenation: H₂, Pd/C, EtOH/EtOAc. This is a clean and efficient method.
Metal/Acid Reduction: Fe/HCl, SnCl₂/HCl. Classic, cost-effective methods suitable for many substrates.[3]
Caption: Key synthetic transformations of the 2-nitropyridine scaffold.
Part 3: Applications in Drug Discovery and Beyond
The 4-substituted-2-nitropyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules with potent biological activity.[6] Its utility spans anticancer, antimicrobial, and anti-inflammatory research.[13]
Table 2: Examples of Bioactive Molecules Derived from Nitropyridine Scaffolds.
The nitro group itself is often a key pharmacophore, contributing to interactions with cellular targets.[13] Furthermore, the scaffold's predictable reactivity makes it an ideal starting point for the synthesis of radiolabeled compounds for applications in positron emission tomography (PET) imaging, where rapid and efficient incorporation of isotopes like [¹⁸F] is crucial.[10][15]
Part 4: Field-Proven Methodologies
The following protocols are provided as validated starting points for the synthesis and functionalization of these scaffolds.
Protocol 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine via SNAr
This protocol describes the displacement of a chlorine atom with ammonia, a key step in the synthesis of intermediates for drugs like Nevirapine.[9]
Materials:
2-Chloro-4-methyl-3-nitropyridine
Ethanolic ammonia (saturated solution)
Ethanol
Autoclave or a sealed, pressure-rated reaction vessel
Procedure:
In a suitable autoclave vessel, dissolve 1.0 equivalent of 2-chloro-4-methyl-3-nitropyridine in a minimal amount of ethanol.
Cool the solution to 0 °C in an ice bath.
Carefully add an excess of a saturated solution of ethanolic ammonia to the vessel. Causality: Using a large excess of the nucleophile (ammonia) drives the reaction to completion. The reaction is performed in a sealed vessel to maintain the concentration of the volatile ammonia and to allow for heating above the solvent's boiling point, accelerating the reaction rate.
Seal the vessel securely according to the manufacturer's instructions.
Heat the mixture to the required temperature (e.g., 100-150 °C). The optimal temperature and time should be determined by monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction vessel to room temperature. Caution: Ensure the vessel has completely cooled and any internal pressure has been safely vented before opening.
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure 2-amino-4-methyl-3-nitropyridine.
Protocol 2: Reduction of a 4-Substituted-2-Nitropyridine to the Corresponding 2-Aminopyridine
This protocol details a general method for the reduction of the nitro group using iron powder in an acidic medium.[3]
Materials:
4-Substituted-2-nitropyridine
Iron powder (<100 mesh)
Ethanol
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution
Ethyl acetate or Dichloromethane for extraction
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4-substituted-2-nitropyridine (1.0 eq.), ethanol, and water (e.g., a 4:1 mixture).
Add an excess of iron powder (e.g., 3-5 equivalents).
Heat the suspension to reflux (approximately 70-80 °C).
Slowly add concentrated HCl or acetic acid dropwise via an addition funnel. Causality: The acid activates the iron metal for the reduction of the nitro group. The reaction is highly exothermic, and slow addition is critical to maintain control over the reaction temperature.
Continue heating at reflux until the starting material is consumed, as monitored by TLC.
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
Combine the filtrate and washes and remove the ethanol under reduced pressure.
Dilute the remaining aqueous residue with water and carefully neutralize it by adding a saturated solution of Na₂CO₃ or NaHCO₃ until the solution is basic (pH > 8).
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-aminopyridine, which can be further purified if necessary.
References
Dierckx, R. A., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Springer Science+Business Media.
Henry, G. D. (2004). ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives. ChemInform.
Shang, M., et al. (2020). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Thieme.
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. BenchChem.
Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
Bhatti, A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.
Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. Akadémiai Kiadó.
Singh, P. (Ed.). (2022). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier.
Bieh, K. J., et al. (1970). Acid-catalyzed aromatic nucleophilic substitution. II. Reaction of 2-halo-3-nitropyridines and 2-halo-5-nitropyridines with water in sulfuric acid. The Journal of Organic Chemistry.
Rusinov, V. L., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.
BenchChem. (2025). Application Notes and Protocols for 3-Methyl-2-(4-nitrophenyl)pyridine in Medicinal Chemistry. BenchChem.
Chugunova, E. A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem.
Zhang, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas.
Dakenchem. (2026). Exploring the Biological Activity of Nitropyridine Derivatives. Dakenchem.
Sharma, R., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. Journal of Basic and Clinical Physiology and Pharmacology.
den Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.
ResearchGate. (2025). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate.
Herges, R., et al. (2020). Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. Beilstein Journal of Organic Chemistry.
reduction of nitro group in 4-(imidazol-1-yl)-2-nitropyridine using Fe/AcOH
Application Note: Chemoselective Reduction of 4-(imidazol-1-yl)-2-nitropyridine to 4-(imidazol-1-yl)pyridin-2-amine using Fe/AcOH Executive Summary This application note details the robust synthesis of 4-(imidazol-1-yl)p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Reduction of 4-(imidazol-1-yl)-2-nitropyridine to 4-(imidazol-1-yl)pyridin-2-amine using Fe/AcOH
Executive Summary
This application note details the robust synthesis of 4-(imidazol-1-yl)pyridin-2-amine via the Béchamp reduction of 4-(imidazol-1-yl)-2-nitropyridine. While catalytic hydrogenation (Pd/C, H₂) is a common method for nitro reduction, it often fails with imidazole-containing substrates due to catalyst poisoning or over-reduction. The Iron/Acetic Acid (Fe/AcOH) system offers a cost-effective, chemoselective alternative that avoids these pitfalls. This guide provides a scalable protocol, a critical analysis of the Single Electron Transfer (SET) mechanism, and a specialized workup strategy to manage the challenging solubility profile of the aminopyridine-imidazole product.
Strategic Rationale & Chemistry
Why Fe/AcOH?
The reduction of 2-nitropyridines containing basic heterocycles (like imidazole) presents specific challenges:
Catalyst Poisoning: The basic nitrogen atoms in imidazole and pyridine can coordinate strongly to transition metals (Pd, Pt), deactivating heterogeneous catalysts.
Solubility: The starting material is moderately soluble in organic solvents, but the product is highly polar and water-soluble, complicating aqueous workups.
Selectivity: Fe/AcOH is mild. It reduces the nitro group without affecting the imidazole ring or the pyridine nucleus, a risk associated with high-pressure hydrogenation.
Reaction Mechanism (SET Pathway)
The reduction proceeds via a Single Electron Transfer (SET) mechanism on the iron surface. It is a stepwise reduction: Nitro (
) Nitroso () Hydroxylamine () Amine ().
Figure 1: Stepwise reduction of the nitro group via Single Electron Transfer (SET) on the iron surface.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
4-(imidazol-1-yl)-2-nitropyridine
Substrate
1.0
Limiting reagent.
Iron Powder (Fe)
Reductant
4.0 - 5.0
Use fine powder (<325 mesh) for surface area.
Glacial Acetic Acid (AcOH)
Solvent/H⁺
~10-15 vol
Acts as solvent and proton source.
Ethanol (Optional)
Co-solvent
5 vol
Improves substrate solubility if needed.
Ethyl Acetate / iPrOH
Extraction
-
3:1 mixture for polar extraction.
Step-by-Step Procedure
Step 1: Setup
Charge a round-bottom flask with 4-(imidazol-1-yl)-2-nitropyridine (1.0 eq).
Add Glacial Acetic Acid (10 volumes relative to mass, e.g., 10 mL for 1 g).
Expert Tip: If the substrate does not dissolve, add Ethanol (5 volumes) and warm to 40°C.
Step 2: Reduction
Heat the solution to 70°C .
Add Iron powder (4.0 eq) portion-wise over 15–20 minutes.
Safety Note: The reaction is exothermic.[1] Adding Fe all at once can cause a runaway exotherm and solvent boil-over.
Increase temperature to 85–90°C and stir vigorously for 2–4 hours.
Monitoring: Monitor by LCMS or TLC (10% MeOH in DCM).
Look for: Disappearance of the non-polar nitro spot and appearance of a polar, UV-active amine spot (stains yellow/brown with Ninhydrin).
Step 3: The "Iron Sludge" Workup (Critical)
The formation of gelatinous iron acetate/hydroxide sludge is the primary failure point. Follow this filtration protocol strictly.
Hot Filtration: While the reaction mixture is still hot (>60°C) , filter it through a pad of Celite 545.
Why: Iron salts precipitate upon cooling, clogging the filter.
Cake Wash: Wash the Celite pad with hot Ethanol or MeOH (2 x 3 volumes) to recover adsorbed product.
Concentration: Concentrate the combined filtrate under reduced pressure to remove the bulk of Acetic Acid/Ethanol. You will be left with a viscous, dark oil (acetate salt of the amine).
Step 4: Neutralization & Extraction
Dilute the residue with water (10 volumes).
Basification: Slowly add sat. aq.
or 2N NaOH until pH 9–10.
Note: The product is an aminopyridine; it requires basic pH to exist as the free base for extraction.
Extraction: Extract with DCM:Isopropanol (3:1 ratio) or Ethyl Acetate (3 x 10 volumes).
Expert Insight: Pure EtOAc is often insufficient for this polar product. The addition of Isopropanol (iPrOH) increases polarity and breaks up emulsions.
Drying: Dry organic layer over
, filter, and concentrate.
Workup Decision Tree
This flowchart guides the purification strategy based on the specific behavior of the iron byproducts and product solubility.
Figure 2: Decision tree for optimizing the isolation of polar aminopyridines.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Stalled Reaction
Iron surface passivation.
Add 1-2 drops of conc. HCl or to activate the iron surface. Increase agitation.
Low Yield (Aqueous Loss)
Product is too polar/water soluble.
Do not discard aqueous layer. Saturate with NaCl ("salting out") and perform continuous extraction with .
Emulsions
Iron fines or amphoteric nature of product.
Filter the biphasic mixture through a thin Celite pad. Use DCM:iPrOH instead of EtOAc.
Incomplete Reduction
Stopped at hydroxylamine ().
Reflux for an additional hour. Add 1 eq fresh Fe powder.
Analytical Verification
1H NMR (DMSO-d6):
Nitro (Start): Pyridine protons are downfield (deshielded).
Amine (Product): Pyridine protons shift upfield. Look for a broad singlet (
) around 5.5–6.5 ppm (exchangeable with ).
Imidazole: Characteristic singlets/doublets around 7.0–8.5 ppm usually remain intact but may shift slightly due to electronic changes in the pyridine ring.
References
Reduction of Nitro Groups (General Review)
Master Organic Chemistry. "Reduction of Nitro Groups to Amines."[1][2][3][4][5][6][7]
using 4-(1H-Imidazol-1-yl)-2-nitropyridine in kinase inhibitor synthesis
Application Note: Strategic Utilization of 4-(1H-Imidazol-1-yl)-2-nitropyridine in Kinase Inhibitor Synthesis Executive Summary In the landscape of kinase inhibitor discovery, the aminopyridine scaffold remains a "privil...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-(1H-Imidazol-1-yl)-2-nitropyridine in Kinase Inhibitor Synthesis
Executive Summary
In the landscape of kinase inhibitor discovery, the aminopyridine scaffold remains a "privileged structure," frequently serving as the primary anchor to the kinase hinge region. 4-(1H-Imidazol-1-yl)-2-nitropyridine represents a high-value intermediate that allows for the modular construction of these scaffolds.[1]
This building block serves a dual purpose:
The Imidazole Moiety: Introduces a polar, basic functionality at the solvent front or under the P-loop, improving aqueous solubility and often providing critical hydrogen-bonding interactions (e.g., with the gatekeeper residue).
The Nitro Group: Acts as a "masked" amine. Upon reduction, it yields 4-(1H-imidazol-1-yl)pyridin-2-amine , a potent nucleophile ready for cross-coupling to generate bi-aryl amine inhibitors (e.g., targeting CDK, FLT3, or Aurora kinases).[1]
This guide provides a validated workflow for synthesizing, reducing, and coupling this scaffold, supported by mechanistic insights and troubleshooting protocols.
Chemical Profile & Structural Utility[2]
Property
Data
Relevance to Drug Design
IUPAC Name
4-(1H-Imidazol-1-yl)-2-nitropyridine
Core Scaffold
Molecular Weight
190.16 g/mol
Fragment-based drug design (Low MW)
LogP (Calc)
~0.8 - 1.2
Favorable lipophilicity profile
H-Bond Acceptors
4 (Nitro + Pyridine N + Imidazole N)
Critical for Hinge/Solvent interactions
pKa (Imidazole)
~6.0 (Conjugate acid)
Modulates solubility at physiological pH
Mechanistic Role in Kinase Binding:
The 2-aminopyridine motif (derived from this nitro precursor) typically forms a bidentate hydrogen bond with the kinase hinge region (Backbone NH and Carbonyl).[1] The 4-position imidazole often extends into the solvent-exposed region, improving the pharmacokinetic (PK) profile by reducing lipophilicity compared to all-carbon analogs.[1]
Experimental Workflow: The "Mask-to-Binder" Strategy
The following diagram outlines the logical flow from raw materials to the active kinase inhibitor scaffold.
Figure 1: Synthetic pathway transforming the electrophilic precursor into the nucleophilic kinase hinge-binder.[1]
Detailed Protocols
Protocol A: Synthesis of 4-(1H-Imidazol-1-yl)-2-nitropyridine
Rationale: The 2-nitro group and the pyridine nitrogen render the 4-position highly electrophilic, facilitating the displacement of the chloride by the imidazole nitrogen.
Once the 4-(1H-Imidazol-1-yl)pyridin-2-amine is generated, it serves as the nucleophile in Buchwald-Hartwig cross-couplings to attach the "tail" or "cap" of the inhibitor.[1]
General Buchwald-Hartwig Protocol:
Aryl Halide: 1.0 eq (e.g., a substituted pyrimidine or benzene).
Amine: 1.0–1.2 eq (The scaffold synthesized above).
minimizing regioisomer formation in 4-(imidazol-1-yl)pyridine synthesis
Topic: Minimizing Regioisomer Formation in 4-(imidazol-1-yl)pyridine Synthesis Ticket ID: N-HET-4PY-ISO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis of 4-(imidazol...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Regioisomer Formation in 4-(imidazol-1-yl)pyridine Synthesis
Ticket ID: N-HET-4PY-ISO-001
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of 4-(imidazol-1-yl)pyridine involves the formation of a C–N bond between the N1 position of the imidazole ring and the C4 position of the pyridine ring. While the target molecule appears simple, "regioisomer formation" is a frequent failure mode that manifests in two distinct ways depending on your starting materials:
Pyridyl Positional Isomerism: Competition between C2, C3, and C4 coupling (common when using 2,4-dihalopyridines or C–H activation).[1]
Imidazolyl Tautomeric Isomerism: If your imidazole bears a substituent (e.g., 4-methylimidazole), you will face the classic 1,4- vs. 1,5-regioselectivity challenge.[1]
This guide provides troubleshooting workflows to enforce C4-pyridyl selectivity and N1-imidazolyl specificity .
Module 1: Diagnostic Triage
Identify your specific failure mode before selecting a protocol.
Symptom
Probable Cause
Immediate Action
Product contains ~10-30% C2-isomer
Starting material is 2,4-dichloropyridine or similar di-halo species.
Switch to Protocol A (SNAr) with strict temperature control or switch to 4-halopyridine.
Product is a mixture of 1,4- and 1,5-isomers
You are using a substituted imidazole (e.g., 4-methylimidazole).[1]
Tautomeric control is thermodynamic. Switch to Protocol B (Cu-Catalysis) with bulky ligands.
Reaction stalled; "Regioisomer" is actually starting material
Deactivation of pyridine ring (electron-rich).
Pyridine is not activated enough for SNAr. Switch to Protocol B (Ullmann) .
New spot on TLC is highly polar/water soluble
Bis-quaternization (Formation of imidazolium salt).
Reduce alkylating agent to 0.95 eq. Use a weaker base (avoid NaH if possible).[1]
Module 2: The Mechanics of Selectivity
The Pyridine Challenge: C4 vs. C2 Selectivity
If you use 2,4-dichloropyridine as a cost-effective starting material, you face a competition between the C2 and C4 positions.[2]
The Rule: Nucleophilic Aromatic Substitution (SNAr) generally favors the C4 position (para-like) over C2 (ortho-like) due to the stabilization of the Meisenheimer complex, provided steric hindrance is minimal.
The Exception: Specific transition metal catalysts (especially Pd-NHC complexes) can invert this selectivity to favor C2 [1].
The Fix: For pure 4-(imidazol-1-yl)pyridine, SNAr is safer than Pd-catalysis if using dihalo-substrates.
The Imidazole Challenge: Tautomeric Control
If your imidazole is substituted (e.g., 4-R-imidazole), it exists in equilibrium with 5-R-imidazole.
Steric Control: The N1 nitrogen adjacent to the substituent is more sterically hindered. Therefore, alkylation/arylation usually occurs at the less hindered nitrogen (N1 of the 4-substituted tautomer) , leading to the 1,4-product.[1]
Electronic Control: Electron-withdrawing groups on the imidazole can shift the tautomeric equilibrium, altering the nucleophilicity of N1 vs N3.
Module 3: Troubleshooting Guides (FAQ Format)
Q1: I am using 4-chloropyridine, but the reaction is extremely slow. Should I increase the temperature?
A: 4-Chloropyridine is often supplied as the hydrochloride salt. If you do not neutralize it effectively, the protonated pyridine is highly electron-deficient (good for SNAr) but the imidazole is also protonated (non-nucleophilic).[1]
Solution: Use 4-fluoropyridine if possible (F is a better leaving group for SNAr). If stuck with 4-Cl, switch to a Copper-Catalyzed Ullmann Coupling (Protocol B). High heat in SNAr with 4-Cl often leads to tar/polymerization before coupling.
Q2: I see a "regioisomer" peak in HPLC, but I'm using unsubstituted imidazole and 4-bromopyridine. What is it?
A: This is likely not a regioisomer but a bis-quaternization byproduct .
Mechanism: The product, 4-(imidazol-1-yl)pyridine, has a free pyridine nitrogen and a free imidazole nitrogen (N3). If you use excess 4-bromopyridine, it will alkylate the N3 of your product, forming a bis-cationic salt.
Fix: Use a slight excess of imidazole (1.2 equiv), not the pyridine.[1] The excess imidazole is water-soluble and easily washed away, whereas the bis-salt is difficult to separate.
Q3: How do I force C4-selectivity on 2,4-dichloropyridine?
A: Rely on the electronic bias of SNAr.
Protocol: Run the reaction in a polar aprotic solvent (DMSO or NMP) at moderate temperature (60–80°C). Avoid Palladium catalysts, which might direct to C2.[1] The C4-Cl is significantly more reactive toward nucleophiles than C2-Cl due to the intermediate stability [2].
Module 4: Validated Protocols
Protocol A: High-Fidelity SNAr (Metal-Free)
Best for: Activated pyridines (4-F, 4-NO2) or 2,4-dihalopyridines targeting C4.
Best for: Unactivated pyridines (4-Br, 4-I) or when SNAr fails.
Reagents: 4-Iodopyridine (1.0 equiv), Imidazole (1.2 equiv), CuI (10 mol%), L-Proline or DMEDA (20 mol%), K3PO4 (2.0 equiv).[1]
Solvent: DMSO or DMF (degassed).
Procedure:
Charge solid reagents (CuI, Base, Substrates) into a vial.[1]
Evacuate and backfill with Argon (3x).[1] Oxygen kills the active Cu(I) species.
Add degassed solvent and ligand.
Heat to 90–110°C for 12–24 hours.
Why this works: The ligand (L-Proline) stabilizes the Cu-intermediate, preventing "ligandless" copper from promoting non-specific radical arylation that could lead to C2/C3 isomers [3].
Module 5: Decision Logic & Visualization
The following diagram illustrates the critical decision pathways to avoid regioisomer formation based on your starting material.
Caption: Decision tree for selecting the optimal synthetic pathway to minimize regioisomer formation based on pyridine starting material.
References
Neufeldt, S. R., et al. (2017).[1] "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." National Institutes of Health / Princeton University. Available at: [Link]
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming SNAr C4 selectivity in pyridines).
Ma, D., & Cai, Q. (2008).[1] "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Heteroaryl Halides with Nucleophiles."[3] Accounts of Chemical Research. Available at: [Link][1]
Kitbunnadaj, R., et al. (2004).[1][4] "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist."[4] Journal of Medicinal Chemistry. Available at: [Link]
Technical Support Center: Optimizing Nitropyridine-Imidazole Coupling
Ticket ID: NPY-IMD-OPT-001 Subject: Reaction Temperature Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Introduction: The "Goldilocks" Zone of...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: NPY-IMD-OPT-001
Subject: Reaction Temperature Optimization & Troubleshooting Guide
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Introduction: The "Goldilocks" Zone of
Welcome to the Technical Support Center. You are likely here because your nitropyridine-imidazole coupling is either stalling (kinetic failure) or turning into "black tar" (thermodynamic failure).
This reaction typically proceeds via Nucleophilic Aromatic Substitution (
) .[1][2] The nitro group () acts as the critical electron-withdrawing group (EWG) that activates the pyridine ring, lowering the energy of the transition state (Meisenheimer complex).
The Core Challenge:
Temperature in this system is not just a rate accelerator; it is a selectivity switch .
Too Low: The imidazole cannot overcome the activation energy barrier (
) to form the Meisenheimer complex.
Too High: You trigger solvent decomposition (specifically DMF/DMSO), polymerization of the nitropyridine, or nucleophilic attack at incorrect carbon centers (regio-isomerization).
Module 1: Critical Troubleshooting (Q&A)
Q1: "My reaction turns black and yield drops above 120°C. What is happening?"
Diagnosis: Solvent Decomposition & Thermal Runaway.
Technical Insight:
If you are using DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) , you are likely hitting their thermal instability thresholds in basic media.
The DMF Trap: Above 130°C, DMF decomposes to form dimethylamine and carbon monoxide. Dimethylamine is a potent nucleophile that will compete with your imidazole, forming the N-dimethylamino-nitropyridine impurity (often inseparable by chromatography).
The DMSO Hazard: DMSO can undergo violent thermal decomposition or "runaway" exotherms above 150°C, especially in the presence of active halides or bases [1].
Solution:
Cap Temperature: Do not exceed 110°C if using DMF.
Switch Solvent: Use NMP (N-Methyl-2-pyrrolidone) for stability up to 140°C, or Sulfolane for extreme cases (>150°C), though removal is difficult.
Q2: "I see 50% conversion by HPLC, but it won't push to completion even with more time."
Diagnosis: Product Inhibition or Base Depletion.
Technical Insight:
The
reaction generates an acid (H-X, where X is the leaving group like Cl/Br). This acid protonates the remaining imidazole, rendering it non-nucleophilic (imidazolium salt).
Solution:
Stoichiometry Check: Ensure you are using at least 2.0–2.5 equivalents of base (e.g.,
or ). One equivalent neutralizes the leaving group; the second ensures the imidazole remains deprotonated.
Temperature Ramp: Instead of a static temperature, start at 60°C. If conversion stalls, increase by 10°C increments every 2 hours. This "step-ramp" overcomes the increasing energy barrier as the concentration of reactants drops.
Q3: "I am getting a mixture of regioisomers (e.g., C2 vs. C6 substitution)."
Diagnosis: Kinetic vs. Thermodynamic Control.
Technical Insight:
In 2,6-dichloro-3-nitropyridine, the C2 position (ortho to nitro) is more activated electronically but more sterically hindered. The C6 position is less hindered but less activated.
Low T (0°C - 40°C): Favors Kinetic Control (fastest attack). Often the less hindered position (C6) if the nucleophile is bulky.
High T (>80°C): Favors Thermodynamic Control (most stable product). Often the position stabilized by an intramolecular hydrogen bond or maximum resonance (C2).
Solution:
Screening: Run two parallel reactions at 25°C and 80°C. Analyze the isomer ratio. If the desired isomer dominates at low T, keep it cold and extend the time.
Module 2: The Optimization Protocol
Objective: Define the optimal temperature (
) for a specific substrate.
Reagents:
Substrate: Halogenated Nitropyridine (1.0 eq)
Nucleophile: Imidazole (1.2 eq)
Base:
(anhydrous, 2.5 eq) or DIPEA (for solubility)
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
Solvent Selection:
Standard: Start with MeCN (Reflux ~82°C). It is easy to remove and stable.
Difficult Substrates: Use DMF only if solubility is poor or
is required.
The "Step-Ramp" Method:
T0 (Start): Dissolve reactants at Room Temperature (25°C) . Stir for 1 hour.
Check: Take a TLC/LC-MS aliquot. (Highly activated substrates react here).
T1 (Activation): Heat to 50°C . Hold for 2 hours.
Check: If conversion < 10%, proceed to T2.
T2 (Standard): Heat to 80°C . Hold for 4 hours.
Critical Decision: If conversion is >50% but slow, DO NOT increase T. Add 0.5 eq of catalyst (e.g., KI) or more base.
T3 (Forcing - DMF only): Heat to 110°C .
Warning: Monitor for "new" impurities (solvent breakdown) every 30 mins.
Workup:
Cool to RT. Dilute with water (precipitates product in many cases) or extract with EtOAc/LiCl wash (to remove DMF).
Module 3: Visualizing the Decision Matrix
The following diagram illustrates the logic flow for temperature optimization.
Caption: Logic flow for stepwise temperature elevation to balance activation energy against thermal decomposition risks.
Module 4: Data Summary & Solvent Parameters
Solvent
Boiling Point (°C)
Rec. Max Reaction T
Hazard Note
Acetonitrile (MeCN)
82°C
Reflux (82°C)
Best starting point. Easy removal.
DMF
153°C
110°C
Decomposes to >130°C. Impurity risk.
DMSO
189°C
120°C
Explosion risk >150°C. Difficult removal.
NMP
202°C
140°C
High thermal stability. Hard to remove (requires aqueous workup).
References
Hazards of DMSO/DMF
Purdue University Engineering. "Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions."
Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-(imidazol-1-yl)-2-nitropyridine
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-(imidazol-1-yl)-2-nitropyridine , a critical intermediate in the synthesis of kinase inhibitors and radiosensitizers...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-(imidazol-1-yl)-2-nitropyridine , a critical intermediate in the synthesis of kinase inhibitors and radiosensitizers.
This guide is structured to assist analytical scientists in structural validation, impurity profiling, and isomer differentiation.
Executive Summary & Application Context
4-(imidazol-1-yl)-2-nitropyridine (MW: 190.16 g/mol ) is a bi-heterocyclic scaffold often employed in the development of BRAF inhibitors and hypoxic cell radiosensitizers. In drug development workflows, distinguishing this specific regioisomer from its potential synthetic byproducts (e.g., 2-(imidazol-1-yl)-4-nitropyridine or halopyridine precursors) is critical for quality control.
This guide characterizes the fragmentation behavior under Electrospray Ionization (ESI) in positive mode, comparing it against structural isomers to provide diagnostic filtering criteria.
Key Differentiators
Feature
4-(imidazol-1-yl)-2-nitropyridine (Target)
2-(imidazol-1-yl)-4-nitropyridine (Isomer)
Dominant Loss
NO₂ radical (46 Da) driven by stability of the 2-position radical.
NO radical (30 Da) often favored due to different electronic resonance stabilization.
Diagnostic Ion
m/z 145 (Intact pyridine-imidazole core)
m/z 161 (Phenolic rearrangement product)
Low Mass Fingerprint
High abundance of m/z 68 (Imidazole ring)
Mixed pyridine/imidazole ring fragments.
Experimental Protocol: LC-MS/MS Characterization
To replicate the fragmentation patterns described, the following standardized protocol is recommended. This workflow ensures consistent ionization and minimizes in-source fragmentation.
Methodology
Sample Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid. Dilute to 1 µg/mL for direct infusion or LC injection.
Ionization Source: ESI Positive Mode (+).
Collision Energy (CE): Stepped energy ramp (15, 30, 45 eV) to capture both labile and backbone cleavages.
Workflow Visualization
The following diagram outlines the logical flow for acquiring and validating the spectral data.
Caption: Logical workflow for LC-MS/MS acquisition targeting the [M+H]+ ion of 4-(imidazol-1-yl)-2-nitropyridine.
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 4-(imidazol-1-yl)-2-nitropyridine is governed by the lability of the nitro group and the stability of the heteroaromatic rings.
Primary Pathway: Nitro Group Elimination
The protonated molecular ion [M+H]⁺ (m/z 191) typically undergoes cleavage of the C-N bond connecting the nitro group to the pyridine ring.
Loss of NO₂ (46 Da): This is the base peak pathway. The inductive effect of the pyridine nitrogen at position 1 destabilizes the C2-NO₂ bond, facilitating homolytic cleavage or neutral loss of NO₂.
Result:m/z 145 [C₈H₈N₃]⁺.
Loss of NO (30 Da): A secondary pathway involving nitro-to-nitrite rearrangement, followed by loss of NO. This yields a phenolic cation radical.
Result:m/z 161 [C₈H₈N₃O]⁺.
Secondary Pathway: Imidazole Ring Cleavage
Following the loss of the nitro group, the remaining m/z 145 ion fragments further:
Loss of HCN (27 Da): Characteristic of both pyridine and imidazole rings.
Result:m/z 118 .
Imidazole Detachment: Cleavage of the C4-N(imidazole) bond.
Result:m/z 68 (Protonated imidazole) or m/z 78 (Pyridine cation).
Pathway Visualization
The diagram below maps the specific mass transitions.
Caption: Proposed fragmentation tree for 4-(imidazol-1-yl)-2-nitropyridine under CID conditions.
Comparative Data Analysis
The following table contrasts the expected MS/MS profile of the target compound against its common regioisomer. This data is crucial for confirming the position of the nitro group.
Parameter
4-(imidazol-1-yl)-2-nitropyridine
2-(imidazol-1-yl)-4-nitropyridine
Mechanistic Insight
Parent Ion
m/z 191.06
m/z 191.06
Isomers cannot be distinguished by MS1 alone.
Primary Fragment
m/z 145 (High Intensity)
m/z 145 (Medium Intensity)
The 2-nitro group is sterically and electronically more labile due to adjacent ring nitrogen.
Secondary Fragment
m/z 118 (Loss of HCN from m/z 145)
m/z 134 (Loss of HCN from m/z 161)
4-nitro isomers often favor the nitrite rearrangement (loss of NO, m/z 161) over direct NO₂ loss.
Low Mass Region
Distinct m/z 69 (Imidazole)
Mixed fragments
The C4-N bond in the target is more polarized, facilitating imidazole ejection.
Interpretation Guide
Presence of m/z 161 > m/z 145: Suggests the 4-nitro isomer or significant rearrangement (less common for the 2-nitro target).
Clean spectrum with dominant m/z 145: Confirms the 2-nitro target structure (4-(imidazol-1-yl)-2-nitropyridine).
High abundance of m/z 69: Indicates the imidazole ring is intact but detached, a common feature of 4-substituted pyridines where the bond order allows facile cleavage.
References
BenchChem. (2025).[1] Comparative Mass Spectrometry Analysis of Nitropyridine Derivatives. Retrieved from
MDPI. (2023). Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Prazoles and Related Substances. Retrieved from
Life Science Journal. (2008). Fragmentation pathway of nucleosides under electrospray ionization.[2] Retrieved from
CSIC. (1986). Mass spectrometry of imidazole-4(5)-carboxaldehyde and nitro derivatives. Retrieved from
NIH. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.[3] Retrieved from
Comparative Reactivity Guide: 4-Chloro-2-nitropyridine vs. 2-Chloro-4-nitropyridine
Executive Summary In the design of pyridine-based pharmacophores, the choice between 4-chloro-2-nitropyridine (Compound A) and 2-chloro-4-nitropyridine (Compound B) is rarely a matter of simple availability; it is a deci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of pyridine-based pharmacophores, the choice between 4-chloro-2-nitropyridine (Compound A) and 2-chloro-4-nitropyridine (Compound B) is rarely a matter of simple availability; it is a decision that dictates regioselectivity, chemoselectivity, and yield.
The Verdict:4-Chloro-2-nitropyridine is the superior electrophile for predictable Nucleophilic Aromatic Substitution (
) targeting the carbon-chlorine bond.
Compound A (4-Cl) exhibits rapid, clean kinetics at the C4 position due to para-activation by the pyridine nitrogen and inductive acidification by the ortho-nitro group.
Compound B (2-Cl) presents significant "regiochemical ambiguity." The C4-nitro group is often more labile than the C2-chloride, leading to competing denitration (displacement of
) rather than the desired dechlorination.
This guide analyzes the mechanistic divergence of these isomers and provides an optimized protocol for the high-yield amination of the superior candidate.
Mechanistic Analysis & Electronic Profiling
To understand the reactivity difference, we must look beyond the gross structure and analyze the stability of the Meisenheimer Complex (the anionic intermediate).
Structural Comparison[1][2]
Feature
4-Chloro-2-nitropyridine (A)
2-Chloro-4-nitropyridine (B)
Cl Position vs. N
Para (C4)
Ortho (C2)
NO₂ Position vs. N
Ortho (C2)
Para (C4)
Cl vs. NO₂ Relationship
Meta
Meta
Steric Environment
Open (Flanked by H)
Hindered (Flanked by N and H)
The Activation Hierarchy
In
of pyridines, the relative reaction rates are governed by the ability of the ring nitrogen to stabilize the negative charge in the intermediate.[1]
Para-Activation (C4): Attack at C4 pushes electron density onto the pyridine nitrogen via resonance (Para-quinoid form). This is the most stable intermediate.
Ortho-Activation (C2): Attack at C2 also places charge on the nitrogen (Ortho-quinoid form), but is often slower due to Coulombic repulsion between the incoming nucleophile and the nitrogen lone pair, plus steric strain.
The Trap of Compound B:
In 2-chloro-4-nitropyridine, the Nitro group sits at the highly activated C4 position . Since
is an excellent leaving group (often superior to in highly activated systems), nucleophiles frequently attack C4, displacing the nitro group instead of the chlorine at C2.
Visualization of Reactivity Pathways
Figure 1: Reaction pathways showing the clean conversion of the 4-chloro isomer versus the bifurcated, problematic pathway of the 2-chloro isomer.
Comparative Performance Data
The following data summarizes typical outcomes when reacting these substrates with a primary amine (e.g., benzylamine or morpholine) in a polar aprotic solvent.
Metric
4-Chloro-2-nitropyridine
2-Chloro-4-nitropyridine
Primary Reaction Site
C4 (Displacement of Cl)
Mixed (C2-Cl vs. C4-NO₂)
Relative Rate ()
100 (Reference)
~15-20 (for C2-Cl displacement)
Typical Yield
85-95%
40-60% (variable)
Major Impurity
Unreacted starting material
2-chloro-4-aminopyridine (from denitration)
Purification
Simple recrystallization
Column chromatography required
Key Insight: In 2-chloro-4-nitropyridine, the nitro group is para to the ring nitrogen. This specific orientation makes the nitro group exceptionally labile. Researchers attempting to displace the C2-chloride often find they have inadvertently synthesized the C4-amine via nitro-displacement [1, 2].
Optimized Experimental Protocol
Objective: Synthesis of 4-(benzylamino)-2-nitropyridine from 4-chloro-2-nitropyridine.
Rationale: This protocol utilizes a mild base and controlled temperature to maximize yield while suppressing bis-addition or hydrolysis.
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) [Note: MeCN is preferred for cleaner kinetic profiles].
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-nitropyridine (1.0 g, 6.3 mmol) in anhydrous MeCN (10 mL).
Cooling: Cool the solution to 0°C using an ice bath. Explanation: Although the 4-position is activated, controlling the initial exotherm prevents degradation.
Addition: Mix Benzylamine (0.76 mL, 6.9 mmol) and
(1.05 mL, 7.5 mmol) in 2 mL MeCN. Add this solution dropwise to the reaction flask over 10 minutes.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C).
Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). Consumption of starting material typically occurs within 1–2 hours.
Note: If reaction is sluggish, heat to 50°C, but usually RT is sufficient for primary amines.
Work-up:
Concentrate the solvent under reduced pressure.[3]
Resuspend the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) to remove triethylammonium chloride salts.
Wash with Brine (10 mL), dry over
, and concentrate.
Purification: The crude product is often pure enough (>90%). Recrystallization from hot EtOH or Isopropanol yields bright yellow/orange crystals.
Decision Matrix: When to Use Which?
Do not default to the 2-chloro isomer unless the structural requirement is absolute.
Figure 2: Strategic decision tree for selecting the correct starting material.
Why "Sol2_Alt" (2,4-Dichloropyridine)?
If you need a substituent at C2, it is often better to start with 2,4-dichloropyridine .
Perform
at C4 with a "dummy" group or the group intended for C4.
Perform a second, harsher
or Palladium-catalyzed coupling (Buchwald-Hartwig) at C2.
This avoids the lability of the nitro group in 2-chloro-4-nitropyridine.
References
Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (General establishment of C4 > C2 reactivity).
Nitro vs Halo Displacement: Nucleophilic Substitution of the Nitro Group. ResearchGate. Available at: [Link]
Amination Protocols: Practical Amination of Nitropyridones. ACS Publications. Available at: [Link]
A Comparative Guide to IR Spectrum Analysis of Nitro and Imidazole Functional Groups in Pyridines
This guide provides a detailed comparative analysis of the Infrared (IR) spectroscopic signatures of nitro (–NO₂) and imidazole functional groups when substituted on a pyridine ring. Designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed comparative analysis of the Infrared (IR) spectroscopic signatures of nitro (–NO₂) and imidazole functional groups when substituted on a pyridine ring. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the characteristic vibrational modes, the influence of electronic and structural factors on the spectra, and a robust protocol for acquiring high-quality data.
The Strategic Importance of IR Spectroscopy in Heterocyclic Chemistry
In the synthesis and characterization of pharmaceutical compounds, pyridinic structures bearing nitro and imidazole moieties are of significant interest due to their diverse biological activities. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence of these key functional groups, monitoring reactions, and elucidating structural details. The vibrational signature of each group is sensitive to its electronic environment, allowing for a nuanced interpretation of the molecule's structure. This guide focuses on dissecting these signatures to enable unambiguous identification and comparison.
Deconstructing the Vibrational Signatures: Pyridine, Nitro, and Imidazole Groups
The final IR spectrum of a substituted pyridine is a composite of the vibrations from the pyridine ring and its substituents. Understanding the characteristic bands of each component is the first step in a successful analysis.
The Pyridine Ring: The Aromatic Scaffold
The pyridine ring, an aromatic heterocycle, exhibits a series of characteristic vibrations. The most prominent are the C=C and C=N ring stretching vibrations, which typically appear in the 1625–1430 cm⁻¹ region[1]. One particularly diagnostic vibration is the ring "breathing" mode. A band around 992 cm⁻¹ in free pyridine is known to shift to higher wavenumbers (e.g., 1014 cm⁻¹) upon coordination or when influenced by strong electron-withdrawing or -donating groups, indicating a significant electronic perturbation of the ring system[2].
The Nitro Group: A Powerful Electron-Withdrawing Moiety
The nitro group (–NO₂) is one of the most strongly electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects[3][4]. This property makes its IR signature intense and highly characteristic.
Asymmetric N–O Stretch (ν_as): This is a very strong and sharp absorption band typically found in the 1550–1475 cm⁻¹ range for aromatic nitro compounds[5][6]. Its high intensity is due to the large change in dipole moment during the vibration[7]. Conjugation with the pyridine ring lowers this frequency compared to nitroalkanes[6].
Symmetric N–O Stretch (ν_s): This is another strong absorption, appearing at a lower frequency, generally in the 1360–1290 cm⁻¹ range[5][6]. The presence of this distinct pair of strong bands is a primary indicator of a nitro group[7].
Other Vibrations: A medium intensity scissoring peak can also be observed around 850 cm⁻¹[7].
The electronic properties of the nitro group can be influenced by its conformation. Rotation of the –NO₂ group relative to the plane of the pyridine ring can alter the degree of resonance, subsequently shifting the observed frequencies[3].
The Imidazole Group: The Versatile Proton Donor/Acceptor
Imidazole is a five-membered aromatic ring containing two nitrogen atoms. Its IR spectrum is profoundly influenced by its ability to participate in hydrogen bonding.
N–H Stretch (ν(N–H)): In a non-hydrogen-bonded (gas phase or dilute solution) state, the N–H stretch appears as a relatively sharp band between 3550–3060 cm⁻¹[8]. However, in the solid state or in concentrated solutions, imidazole acts as both a hydrogen bond donor and acceptor, forming extended intermolecular networks[9][10][11]. This results in a very broad and intense absorption band, often centered around 3300–2400 cm⁻¹ [12]. The breadth of this band is a hallmark of strong hydrogen bonding.
C=N Stretch (ν(C=N)): The C=N stretching vibration within the imidazole ring is typically observed as a strong to medium band in the 1690–1640 cm⁻¹ region[12]. A study on specific 2,4,5-triarylimidazole derivatives reported this band at 1681 cm⁻¹[13].
Ring and Bending Modes: The imidazole ring also displays other C=C stretching and C–H bending vibrations throughout the fingerprint region[13].
Comparative Analysis: Differentiating Nitro and Imidazole on a Pyridine Ring
When both functionalities are present, or when comparing two alternatively substituted pyridines, a systematic approach is required to interpret the spectrum. The electronic interplay between the substituents and the pyridine ring leads to predictable and diagnostic spectral shifts.
Key Differentiating Regions
The >3000 cm⁻¹ Region: This area is the most unambiguous differentiator. The presence of a very broad, strong absorption indicates the N–H stretch of a hydrogen-bonded imidazole. A spectrum lacking this feature and showing only the sharper aromatic C–H stretches (typically 3100–3050 cm⁻¹) points towards the nitro-substituted pyridine (or a fully N-substituted imidazole).
The 1650–1450 cm⁻¹ Region: This region can be complex due to the overlap of pyridine ring modes, the imidazole C=N stretch, and the powerful asymmetric N–O stretch of the nitro group.
A very strong, sharp peak between 1550–1475 cm⁻¹ is the most reliable indicator for the nitro group's asymmetric stretch[5][6][7].
The imidazole C=N stretch is typically found at higher frequencies (1690-1640 cm⁻¹) and may be of lower intensity than the nitro stretch[12][13].
The 1400–1290 cm⁻¹ Region: The presence of a second, very strong band here, corresponding to the symmetric N–O stretch (1360–1290 cm⁻¹ ), provides definitive confirmation of the nitro group[5][6]. This region is generally less congested with fundamental vibrations from imidazole or pyridine.
Influence of Substituent Position and Electronic Effects
The position of the substituent on the pyridine ring (ortho, meta, or para to the ring nitrogen) significantly impacts the electronic communication and, therefore, the IR frequencies.
Nitro Group: As a strong π-acceptor, a nitro group placed at the 2- or 4-position of the pyridine ring will engage in strong resonance with the electron-donating ring nitrogen. This enhanced electronic delocalization can slightly lower the N–O stretching frequencies and significantly perturb the pyridine ring breathing mode[14].
Imidazole Group: The imidazole ring can act as a π-donor. When attached to the pyridine ring, its N–H tautomerism and hydrogen-bonding state will be the dominant factors influencing its spectral features.
The diagram below illustrates the key analytical considerations when interpreting these spectra.
Caption: Standard workflow for ATR-FTIR sample analysis.
Step-by-Step Methodology
Sample Preparation: Ensure solid samples are dry. Moisture can introduce a broad O–H band that may obscure the N–H stretching region of imidazole.[15]
ATR Crystal Cleaning: Before every measurement (including the background), thoroughly clean the surface of the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol, using a soft, lint-free wipe.[16]
Acquire Background Spectrum: With the clean, empty crystal, acquire a background spectrum. This is critical to ratio out the instrument's and ambient atmosphere's (CO₂, H₂O) spectral contributions. For solid samples, it is best practice to have the pressure anvil engaged during the background scan to account for any pressure-induced changes.[17]
Sample Application: Place a small amount of the solid powder or a single drop of liquid onto the center of the ATR crystal. The amount should be just enough to completely cover the crystal surface when pressure is applied.
Apply Pressure: For solid samples, lower the pressure anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality spectrum.[16]
Acquire Sample Spectrum: Collect the sample spectrum using a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
Data Processing: The resulting spectrum should be processed using the instrument software. This typically involves an automated ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.[18] A baseline correction may also be applied to improve the presentation of the data.
Post-Measurement Cleaning: Thoroughly clean the sample off the crystal and anvil using an appropriate solvent to prevent cross-contamination.[15]
By following this guide, researchers can confidently distinguish between nitro and imidazole substituents on a pyridine scaffold, leveraging the unique and telling vibrational signatures of each functional group to accelerate their research and development efforts.
References
Vertex AI Search. (n.d.). Spectroscopy Tutorial: Nitro Groups.
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). J. Wiley and Sons.
University of Calgary. (n.d.). IR: nitro groups.
Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.
Google Books. (n.d.). Infrared and Raman Characteristic Group Frequencies: Tables and Charts - George Socrates.
Wiley. (n.d.). Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition.
Drawell. (2024, May 31). Sample preparation for FT-IR.
Kline, M. A., et al. (2019). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments. The Journal of Physical Chemistry B.
Kline, M. A., et al. (2019). Imidazole and 1-Methylimidazole Hydrogen Bonding and Non-Hydrogen Bonding Liquid Dynamics. OSTI.GOV.
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
Various Authors. (n.d.). Infrared (IR)Spectroscopy.
Tomi, I. H. R., et al. (n.d.). IR spectrum of imidazole derivatives.
JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy.
Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry.
Bruker. (n.d.). Guide to FT-IR Spectroscopy.
Jezuita, A., Ejsmont, K., & Szatylowicz, H. (2020). Substituent effects of nitro group in cyclic compounds. SciSpace.
Journal of the Chemical Society B. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. RSC Publishing.
ResearchGate. (2020, September 4). (PDF) Substituent effects of nitro group in cyclic compounds.
Jezuita, A., et al. (2022). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. MDPI.
Validation of 4-(imidazol-1-yl)-2-nitropyridine Purity: An LC-MS Comparative Guide
Executive Summary: The "False Purity" Trap In the high-stakes environment of drug development, 4-(imidazol-1-yl)-2-nitropyridine is a critical intermediate, often used as a scaffold for fused heterocyclic systems. A comm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "False Purity" Trap
In the high-stakes environment of drug development, 4-(imidazol-1-yl)-2-nitropyridine is a critical intermediate, often used as a scaffold for fused heterocyclic systems. A common failure mode in downstream synthesis—specifically in reduction-cyclization steps—is often traced back not to operator error, but to analytical blind spots .
Standard HPLC-UV methods often report >98% purity for this compound while failing to detect co-eluting non-chromophoric impurities or structurally similar hydrolysis byproducts. This guide outlines a validated LC-MS methodology that serves as the superior alternative, offering the specificity required to ensure the integrity of your chemical supply chain.
Part 1: The Analytical Challenge
To validate purity effectively, one must first understand the genesis of impurity. The synthesis of 4-(imidazol-1-yl)-2-nitropyridine typically involves a Nucleophilic Aromatic Substitution (
) of 4-chloro-2-nitropyridine with imidazole.
The Impurity Profile[1][2]
Imidazole (Starting Material): Highly polar, elutes in the void volume on standard C18 methods, often invisible at 254 nm due to low extinction coefficient compared to the nitro-pyridine core.
4-Hydroxy-2-nitropyridine (Hydrolysis Product): Formed if moisture enters the reaction. It is acidic and often co-elutes or tails heavily.
Regioisomers: Rare, but possible if the starting material quality is poor.
Diagram 1: Synthesis & Impurity Pathways
This diagram maps the chemical origins of the impurities we must detect.
Figure 1: Reaction scheme highlighting the origin of critical impurities (A and B) that necessitate specific detection methods.
Part 2: Comparative Analysis (The Guide)[3]
Why switch from the industry-standard HPLC-UV? The following comparison highlights the specific deficiencies of UV and NMR for this specific nitrogen-rich heterocycle.
Table 1: Technology Performance Matrix
Feature
HPLC-UV (Diode Array)
1H-NMR (Proton)
LC-MS (ESI-Q-TOF/Triple Quad)
Primary Utility
Routine QC, Quantification of knowns
Structure verification, % w/w assay
Trace impurity ID, Specificity
Specificity
Low: Relies on retention time.[1] Co-eluting peaks (e.g., isomers) are often missed.
Why CSH? The charged surface provides excellent peak shape for basic compounds (imidazole) even at high loads, preventing tailing that masks impurities.
To adhere to ICH Q2(R1) guidelines [1], the following validation steps must be performed.
Diagram 2: The Validation Decision Tree
Follow this workflow to determine if your batch is acceptable.
Figure 2: Logical workflow for batch release, emphasizing the critical resolution check between the target and imidazole precursors.
Key Validation Parameters (ICH Q2)
Specificity:
Protocol: Inject a "Spiked" sample containing the Target + 1% Imidazole + 1% 4-Hydroxy-2-nitropyridine.
Acceptance: Mass detector must resolve all three peaks. The UV detector (254 nm) will likely miss the Imidazole peak, proving the necessity of MS [2].
Linearity:
Protocol: Prepare 5 concentrations of the target (0.1 µg/mL to 100 µg/mL).
Acceptance:
.[3] This proves the ionization is not saturating, which is common with easily ionizable nitrogen heterocycles.
Limit of Quantitation (LOQ):
Using the LC-MS method, the LOQ for the imidazole impurity should be established at
. This is critical because residual imidazole can act as a catalyst or poison in subsequent metal-catalyzed reactions.
Part 5: Data Interpretation Guide
When analyzing your data, look for these specific "fingerprints":
The "Hidden" Peak: If your UV trace shows a single peak at 8.5 min, but your MS Total Ion Chromatogram (TIC) shows a small hump at 1.2 min (void volume) with
69, your sample is contaminated with Imidazole.
The "Shoulder" Peak: If the main peak (
193) has a tail that contains 141, you have hydrolysis. This implies your sample was exposed to moisture and may degrade further.
Conclusion
For 4-(imidazol-1-yl)-2-nitropyridine, HPLC-UV is a screening tool, not a validation tool. The lack of UV absorbance of the imidazole impurity creates a significant risk of overestimating purity. By adopting the LC-MS protocol defined above, utilizing a CSH C18 column and acidic mobile phase, you ensure a robust, specific, and scientifically defensible purity assessment.
References
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12975479, 4-(1H-Imidazol-1-yl)-2-nitropyridine.[Link]
Shimadzu Application News. (2013). Determination of Derivatives of Nitrofuran Metabolites by LC-MS/MS.[Link]